4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide
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Overview
Description
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a hydroxy group, and the amide nitrogen is bonded to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-Fluoro-3-methylphenyl isocyanate and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: The isocyanate is added dropwise to a solution of hydroxylamine in the solvent, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-Fluoro-N-(3-methylphenyl)benzamide.
Reduction: Formation of 4-Fluoro-N-(3-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-Fluoro-N-hydroxy-N-phenylbenzamide: Lacks the methyl group, which may affect its binding affinity and specificity.
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide: The position of the methyl group can influence the compound’s reactivity and interactions.
4-Fluoro-N-hydroxy-N-(3-chlorophenyl)benzamide: The presence of a chlorine atom instead of a methyl group can alter the compound’s chemical properties and biological activity.
Properties
CAS No. |
32919-47-4 |
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Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3 |
InChI Key |
VROOANGVKURJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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